molecular formula C21H22FN3O2 B2547859 2-ethyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)butanamide CAS No. 899980-41-7

2-ethyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)butanamide

Cat. No. B2547859
CAS RN: 899980-41-7
M. Wt: 367.424
InChI Key: XSKDNCQURHISQC-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)butanamide is a chemical compound that is widely used in scientific research. This compound is also known as AZD9291 and is used as a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. The purpose of

Scientific Research Applications

  • Potential as Dual Inhibitors for Tyrosine Kinases : A study by Riadi et al. (2021) synthesized a quinazolinone-based derivative similar to the compound . It displayed potent cytotoxic activity against various human cancer cell lines and showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).

  • Applications in Antimicrobial Agents : Desai et al. (2007) explored the synthesis and characterization of new quinazolines as potential antimicrobial agents. Their study indicates the relevance of these compounds in developing new treatments for bacterial and fungal infections (Desai et al., 2007).

  • Use in Herbicide Development : Luo et al. (2008) studied triazolinone derivatives with a pharmacophore similar to the compound for their herbicidal activities. One of the compounds was identified as a promising candidate for a postemergent herbicide used for controlling broadleaf weeds in rice fields (Luo et al., 2008).

  • Investigations in Fluorescence Sensing : The synthesis and fluorescence studies of selected N-aryl-2-aminoquinolines by Hisham et al. (2019) demonstrate the utility of quinolines in fluorescence sensing applications. This suggests the potential use of similar compounds in biochemical assays and imaging (Hisham et al., 2019).

  • Exploration in Polymer Chemistry : The work by Wiesbrock et al. (2005) on the polymerization of 2-oxazoline derivatives, like 2-ethyl-2-oxazoline, indicates the relevance of such compounds in creating polymers with specific properties, which can be valuable in various industrial applications (Wiesbrock et al., 2005).

properties

IUPAC Name

2-ethyl-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-4-14(5-2)20(26)24-19-12-15(10-11-17(19)22)25-13(3)23-18-9-7-6-8-16(18)21(25)27/h6-12,14H,4-5H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKDNCQURHISQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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